2',3'-O-Isopropylideneadenosine-13C5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

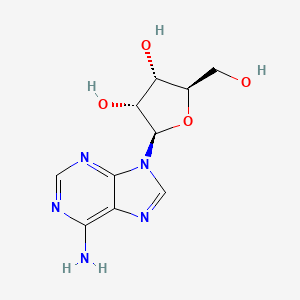

2',3'-O-Isopropylideneadenosine-13C5 is a stable-isotope-labeled, regioselectively protected nucleoside building block essential for the synthesis of quantitative mass spectrometry standards and NMR-traceable biochemical probes. The molecule features a uniform 13C-labeling across its five ribose carbons, providing a predictable +5 Da mass shift. Crucially, the 2' and 3' hydroxyl groups are masked by an isopropylidene (acetonide) protecting group, leaving the 5'-hydroxyl position exclusively available for targeted chemical modifications such as phosphorylation, tosylation, or sulfamoylation . This pre-protected, labeled architecture is primarily procured to streamline the synthesis of 13C5-labeled adenosine nucleotides, enzyme inhibitors, and metabolic tracers while maximizing the atom economy of the high-value stable isotope.

Procurement Fit

Substituting 2',3'-O-Isopropylideneadenosine-13C5 with unprotected Adenosine-13C5 introduces severe process inefficiencies during the synthesis of 5'-modified probes. Unprotected adenosine requires an initial in-house acetalization step to mask the 2' and 3' hydroxyls, a reaction that typically incurs a 15-30% yield loss—an unacceptable penalty when handling highly expensive 13C5-labeled precursors [1]. Conversely, substituting with unlabeled 2',3'-O-isopropylideneadenosine completely negates its utility in quantitative LC-MS/MS or NMR applications, as the unlabeled compound lacks the +5 Da mass shift and 13C NMR handles necessary to differentiate the final synthesized internal standard from endogenous biological purines.

Substitution Risk

Isotope Yield Retention During Acetalization

Synthesizing 5'-modified adenosine analogs requires the protection of the 2' and 3' hydroxyl groups to prevent off-target reactions. When utilizing unprotected Adenosine-13C5 as a starting material, the necessary in-house acetalization with 2,2-dimethoxypropane typically proceeds with a 70-85% yield, resulting in a 15-30% loss of the highly expensive 13C5-labeled precursor[1]. Procuring the pre-protected 2',3'-O-Isopropylideneadenosine-13C5 completely bypasses this synthetic step, ensuring that 100% of the procured isotope label is retained and available for the critical 5'-derivatization phase.

| Evidence Dimension | Isotope recovery / Precursor yield prior to 5'-modification |

| Target Compound Data | 100% availability of 13C5 label for 5'-derivatization |

| Comparator Or Baseline | Unprotected Adenosine-13C5 (70-85% yield after in-house acetalization) |

| Quantified Difference | 15-30% higher effective isotope yield |

| Conditions | Standard acid-catalyzed acetalization with 2,2-dimethoxypropane |

Bypassing the protection step prevents the costly loss of stable isotopes, fundamentally improving the atom economy and cost-efficiency of synthesizing labeled nucleoside probes.

Mass Shift for Absolute MS/MS Resolution

In quantitative LC-MS/MS metabolomics, distinguishing an internal standard from endogenous metabolites is critical for accurate quantification. Unlabeled 2',3'-O-isopropylideneadenosine and its downstream deprotected analogs suffer from isobaric interference with natural adenosine (m/z 268.1 -> 136.1 for the deprotected core). In contrast, 2',3'-O-Isopropylideneadenosine-13C5 provides a distinct +5 Da mass shift on the ribose moiety (yielding m/z 273.2 -> 136.1 after deprotection), ensuring zero spectral overlap with endogenous purines during targeted analysis[1].

| Evidence Dimension | Precursor ion mass shift (LC-MS/MS) |

| Target Compound Data | +5 Da shift (m/z 273.2 for the deprotected adenosine-13C5 core) |

| Comparator Or Baseline | Unlabeled 2',3'-O-isopropylideneadenosine (m/z 268.1 for the deprotected core) |

| Quantified Difference | +5.016 Da mass difference |

| Conditions | Electrospray ionization (ESI) positive mode LC-MS/MS |

The +5 Da shift provides the absolute analytical resolution required for high-fidelity isotope dilution mass spectrometry, eliminating false positives from endogenous background noise.

5'-Regioselective Functionalization

The synthesis of critical biochemical probes, such as 13C5-labeled 5'-O-sulfamoyladenosine or 5'-O-tosyladenosine, requires strict regiocontrol. Attempting direct 5'-modification on unprotected Adenosine-13C5 yields a complex mixture of 2'-, 3'-, and 5'-substituted isomers, drastically reducing the yield of the target compound. The pre-installed acetonide group in 2',3'-O-Isopropylideneadenosine-13C5 sterically blocks the cis-diol, driving >95% regioselectivity toward the 5'-hydroxyl position during tosylation or sulfamoylation reactions.

| Evidence Dimension | 5'-Hydroxyl modification regioselectivity |

| Target Compound Data | >95% selectivity for 5'-substitution |

| Comparator Or Baseline | Unprotected Adenosine-13C5 (<50% selectivity, mixed isomers) |

| Quantified Difference | >45% improvement in regioselectivity |

| Conditions | 5'-O-tosylation or 5'-O-sulfamoylation in anhydrous conditions |

High regioselectivity eliminates the need for exhaustive chromatographic purification of isomers, ensuring scalable and reproducible synthesis of 5'-modified 13C5-nucleotides.

13C5-Labeled Adenosine Nucleotide Synthesis

Leveraging its protected 2',3'-diol and free 5'-hydroxyl, this compound is the ideal starting material for synthesizing 13C5-labeled Adenosine 5'-Diphosphate (ADP) or Triphosphate (ATP). The pre-installed protection allows for direct 5'-phosphorylation, followed by acidic deprotection, yielding high-purity labeled nucleotides used in platelet receptor (P2Y1/P2Y12) activation assays .

Isotope-Dilution Internal Standards for Metabolomics

Due to its precise +5 Da mass shift, the compound is utilized to generate deprotected Adenosine-13C5 and its downstream metabolites (e.g., 13C5-MTA). These serve as highly reliable internal standards for the LC-MS/MS quantification of purine metabolism in complex biological matrices, ensuring absolute resolution from endogenous background signals[1].

Synthesis of 13C-Labeled Enzyme Inhibitors

The compound is heavily procured for the regioselective synthesis of 5'-O-sulfamoyladenosine-13C5 derivatives. The acetonide group ensures that the sulfamoylation occurs exclusively at the 5'-position, enabling the efficient production of stable-isotope-labeled bisubstrate inhibitors used to study fatty acyl-AMP ligases in tuberculosis research[2].

Application Fit Matrix

References

- [2] Dettmer-Wilde, K., et al. 'Analysis of intermediates of the methionine and polyamine metabolism by liquid chromatography-tandem mass spectrometry.' Publikationsserver der Universität Regensburg, 2012.

- [3] Ferreras, J. A., et al. 'Development of small-molecule inhibitors of fatty acyl-AMP and fatty acyl-CoA ligases in Mycobacterium tuberculosis.' Journal of Medicinal Chemistry, 54(13), 2011.

Purity

Physical Description

Color/Form

Crystals from water

White crystalline powder

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

-1.05 (LogP)

log Kow = -1.05

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 15 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 32 of 47 companies with hazard statement code(s):;

H315 (96.88%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Adenosine can serve as a diagnostic or therapeutic agent. Diagnostically, adenosine is one pharmaceutical agent used in a myocardial perfusion stress imaging study for its vasodilatory effects. Therapeutically, adenosine is used for its antiarrhythmic properties in supraventricular tachycardia (SVT) and can function as a diagnostic tool, depending on the type of SVT.

Therapeutic Uses

Intravenous Adenocard (adenosine injection) is indicated for conversion to sinus rhythm of paroxysmal supraventricular tachycardia (PSVT), including that associated with accessory bypass tracts (Wolff-Parkinson-White Syndrome). When clinically advisable, appropriate vagal maneuvers (eg, Valsalva maneuver), should be attempted prior to Adenocard administration. /Included in US product label/

Adenocard does not convert atrial flutter, atrial fibrillation, or ventricular tachycardia to normal sinus rhythm. In the presence of atrial flutter or atrial fibrillation, a transient modest slowing of ventricular response may occur immediately following Adenocard administration.

Intravenous Adenoscan is indicated as an adjunct to thallium-201 myocardial perfusion scintigraphy in patients unable to exercise adequately. /Included in US product label/

/Experimental Therapy:/ ... It has been shown that, in Japanese men, adenosine improves androgenetic alopecia due to the thickening of thin hair due to hair follicle miniaturization. To investigate the efficacy and safety of adenosine treatment to improve hair loss in women, 30 Japanese women with female pattern hair loss were recruited for this double-blind, randomized, placebo-controlled study. Volunteers used either 0.75% adenosine lotion or a placebo lotion topically twice daily for 12 months. Efficacy was evaluated by dermatologists and by investigators and in phototrichograms. As a result, adenosine was significantly superior to the placebo according to assessments by dermatologists and investigators and by self-assessments. Adenosine significantly increased the anagen hair growth rate and the thick hair rate. No side-effects were encountered during the trial. Adenosine improved hair loss in Japanese women by stimulating hair growth and by thickening hair shafts. Adenosine is useful for treating female pattern hair loss in women as well as androgenetic alopecia in men.

Pharmacology

Adenosine is a ribonucleoside comprised of adenine bound to ribose, with vasodilatory, antiarrhythmic and analgesic activities. Phosphorylated forms of adenosine play roles in cellular energy transfer, signal transduction and the synthesis of RNA.

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01E - Other cardiac preparations

C01EB - Other cardiac preparations

C01EB10 - Adenosine

Mechanism of Action

Adenosine is an endogenous nucleoside present in all cells of the body. Adenosine may exert its pharmacologic effects by activation of purine (cell-surface A1 and A2 adenosine) receptors; relaxation of vascular smooth muscle may be mediated by reduction in calcium uptake through inhibition of slow inward calcium current and activation of adenylate cyclase in smooth muscle cells. Adenosine may reduce vascular tone by modulation of sympathetic neurotransmission.

Adenosine has negative chronotropic, dromotropic, and inotropic effects on the heart. The drug slows conduction time through the AV node and can interrupt AV nodal reentry pathways, leading to restoration of normal sinus rhythm in patients with PSVT, including that associated with Wolff-Parkinson-White syndrome.

Adenosine is a potent vasodilator in most vascular beds, except in renal afferent arterioles and hepatic veins where it produces vasoconstriction. Adenosine is thought to exert its pharmacological effects through activation of purine receptors (cell-surface A1 and A2 adenosine receptors). Although the exact mechanism by which adenosine receptor activation relaxes vascular smooth muscle is not known, there is evidence to support both inhibition of the slow inward calcium current reducing calcium uptake, and activation of adenylate cyclase through A2 receptors in smooth muscle cells. Adenosine may also lessen vascular tone by modulating sympathetic neurotransmission. The intracellular uptake of adenosine is mediated by a specific transmembrane nucleoside transport system. Once inside the cell, adenosine is rapidly phosphorylated by adenosine kinase to adenosine monophosphate, or deaminated by adenosine deaminase to inosine. These intracellular metabolites of adenosine are not vasoactive. Myocardial uptake of thallium-201 is directly proportional to coronary blood flow. Since Adenoscan significantly increases blood flow in normal coronary arteries with little or no increase in stenotic arteries, Adenoscan causes relatively less thallium-201 uptake in vascular territories supplied by stenotic coronary arteries ie, a greater difference is seen after Adenoscan between areas served by normal and areas served by stenotic vessels than is seen prior to Adenoscan.

... Current evidence suggests that ADO-metabolizing enzymes such as ecto-5'-nucleotidase or ADO deaminase, as well as enzymes that degrade ATP to adenosine, play an important role in the vasoconstrictor signals sent from the macula densa to the afferent arterioles when tubuloglomerular feedback is activated; increased ADO concentration induced by temporal infusion of AngII results in downregulation of A2 ADO receptors, leading to a predominant effect of A1 receptors; the alteration in the ADO receptors balance further contributes to the synergic interaction between ADO and AngII. ... The ADO-metabolizing enzymes have become important regulators of the effects of ADO on the tone of the afferent and efferent arterioles. As AngII is able to increase de-novo renal ADO content through decrease of ADO-metabolizing enzymes, accumulation of ADO induces downregulation of ADO A2 receptor population without modifying ADO A1 receptor, thereby enhancing the constrictive effects of AngII in the renal vasculature.

For more Mechanism of Action (Complete) data for Adenosine (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Adenosine

ADORA [HSA:134 135 136 140] [KO:K04265 K04266 K04267 K04268]

Vapor Pressure

Pictograms

Irritant

Impurities

Adenosine 3'-(dihydrogen phosphate)

Adenosine 3'-(tetrahydrogen triphosphate)

Adenosine 3'-(trihydrogen diphosphate)

D-ribose

Other CAS

5536-17-4

Absorption Distribution and Excretion

Adenosine is predominantly eliminated in the urine as uric acid.

Data regarding the volume of distribution of adenosine are not readily available.

Data regarding the clearance of adenosine are not readily available.

Intravenously administered adenosine is rapidly cleared from the circulation via cellular uptake, primarily by erythrocytes and vascular endothelial cells. This process involves a specific transmembrane nucleoside carrier system that is reversible, nonconcentrative, and bidirectionally symmetrical.

As Adenocard requires no hepatic or renal function for its activation or inactivation, hepatic and renal failure would not be expected to alter its effectiveness or tolerability.

Metabolism Metabolites

Intracellular adenosine is rapidly metabolized either via phosphorylation to adenosine monophosphate by adenosine kinase, or via deamination to inosine by adenosine deaminase in the cytosol. Since adenosine kinase has a lower Km and Vmax than adenosine deaminase, deamination plays a significant role only when cytosolic adenosine saturates the phosphorylation pathway.

Adenosine is rapidly metabolized intracellularly to the inactive metabolites adenosine monophosphate and inosine ... The drug is cleared by cellular uptake, principally by erythrocytes and vascular endothelial cells, via a specific transmembrane nucleoside transport system.

Inosine formed by deamination of adenosine can leave the cell intact or can be degraded to hypoxanthine, xanthine, and ultimately uric acid.

Adenosine monophosphate formed by phosphorylation of adenosine is incorporated into the high-energy phosphate pool. While extracellular adenosine is primarily cleared by cellular uptake, ... excessive amounts may be deaminated by an ecto-form of adenosine deaminase.

Intracellular adenosine is rapidly metabolized either via phosphorylation to adenosine monophosphate by adenosine kinase, or via deamination to inosine by adenosine deaminase in the cytosol. Half Life: Less than 10 secs

Associated Chemicals

Adenosine diphosphate; 58-64-0

Wikipedia

Drug Warnings

Following iv injection of adenosine, new arrhythmias (ventricular premature complexes [VPCs], atrial premature complexes, atrial fibrillation, sinus bradycardia, sinus tachycardia, skipped beats, and varying degrees of AV nodal block) frequently appear at the time of conversion to normal sinus rhythm. These arrythmias generally last only a few seconds and resolve without intervention. However, transient or prolonged episodes of asystole, sometimes fatal, have been reported with iv injection of adenosine. Ventricular fibrillation has been reported rarely with iv injection of the drug, including both resuscitated and fatal events. In most cases, these adverse effects occurred in patients receiving concomitant therapy with digoxin or, less frequently, digoxin and verapamil, although a causal relationship has not been established.

Some clinicians state that adenosine should not be used in patients with wide-complex tachycardias of unknown origin because of the risk of inducing potentially serious arrhythmias, including atrial fibrillation with a rapid ventricular rate or prolonged asystole with severe hypotension in preexcited tachycardias (eg, atrial flutter); the drug also may induce ventricular fibrillation in patients with severe coronary artery disease.

Appropriate resuscitative measures should be readily available.

For more Drug Warnings (Complete) data for Adenosine (16 total), please visit the HSDB record page.

Biological Half Life

... The plasma half-life of adenosine is less than 10 seconds.

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: adenosine: matrix: chemical purity; procedure: dissolution in glacial acetic acid; potentiometric titration with perchloric acid

Analyte: adenosine; matrix: chemical purity; procedure: dissolution in acetic anhydride and anhydrous acetic acid; potentiometric titration with perchloric acid

Clinical Laboratory Methods

Analyte: adenosine; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet absorption at 254 nm and comparison to standards (chemical purity)

Analyte: adenosine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 228 nm or mass spectrometry detection; limit of detection: 105 pmol

Analyte: adenosine; matrix: blood (whole); procedure: high-performance liquid chromatography with fluorescence detection at 280 nm (excitation) and 380 nm (emission); limit of detection: 0.2 pmol

Analyte: adenosine; matrix: urine; procedure: capillary electrophoresis with ultraviolet detection at 260 nm; limit of detection: 2 umol

Interactions

Adenosine effects are potentiated by dipyridamole. Thus, smaller doses of adenosine may be effective in the presence of dipyridamole.

Carbamazepine has been reported to increase the degree of heart block produced by other agents. As the primary effect of adenosine is to decrease conduction through the A-V node, higher degrees of heart block may be produced in the presence of carbamazepine.

2: Guh JH, Chang WL, Yang J, Lee SL, Wei S, Wang D, Kulp SK, Chen CS. Retraction of "Development of Novel Adenosine Monophosphate-Activated Protein Kinase Activators". J Med Chem. 2018 May 18. doi: 10.1021/acs.jmedchem.8b00707. [Epub ahead of print] PubMed PMID: 29772897.

3: Liang D, Woo JI, Shao H, Born WK, O'Brien RL, Kaplan HJ, Sun D. Ability of γδ T cells to modulate the Foxp3 T cell response is dependent on adenosine. PLoS One. 2018 May 17;13(5):e0197189. doi: 10.1371/journal.pone.0197189. eCollection 2018. PubMed PMID: 29771938.

4: Karmouty-Quintana H, Molina JG, Philip K, Bellocchi C, Gudenkauf B, Wu M, Chen NY, Collum SD, Ko J, Agarwal SK, Assassi S, Zhong H, Blackburn MR, Weng T. The Anti-fibrotic Effect of Adenosine A2B Receptor Antagonism in a Mouse Model of Dermal Fibrosis. Arthritis Rheumatol. 2018 May 17. doi: 10.1002/art.40554. [Epub ahead of print] PubMed PMID: 29771006.

5: Hong S, Li T, Luo Y, Li W, Tang X, Ye Y, Wu P, Hu Q, Cheng L, Chen H, Jiang L. Dynamic Changes of Astrocytes and Adenosine Signaling in Rat Hippocampus in Post-status Epilepticus Model of Epileptogenesis. Cell Mol Neurobiol. 2018 May 16. doi: 10.1007/s10571-018-0590-9. [Epub ahead of print] PubMed PMID: 29770956.

6: Domenici MR, Chiodi V, Averna M, Armida M, Pèzzola A, Pepponi R, Ferrante A, Bader M, Fuxe K, Popoli P. Neuronal adenosine A(2A) receptor overexpression is neuroprotective towards 3-nitropropionic acid-induced striatal toxicity: a rat model of Huntington's disease. Purinergic Signal. 2018 May 16. doi: 10.1007/s11302-018-9609-4. [Epub ahead of print] PubMed PMID: 29770921.

7: Morandi F, Horenstein AL, Rizzo R, Malavasi F. The Role of Extracellular Adenosine Generation in the Development of Autoimmune Diseases. Mediators Inflamm. 2018 Mar 26;2018:7019398. doi: 10.1155/2018/7019398. eCollection 2018. Review. PubMed PMID: 29769837; PubMed Central PMCID: PMC5892213.

8: Li Z, Shi J, Yu L, Zhao X, Ran L, Hu D, Song B. N (6) -methyl-adenosine level in Nicotiana tabacum is associated with tobacco mosaic virus. Virol J. 2018 May 16;15(1):87. doi: 10.1186/s12985-018-0997-4. PubMed PMID: 29769081.

9: Gutierrez M, Valdes F, Luna V, Arevalo B, Brown N. Adenosine: Synthetic Methods Of Its Derivatives And Antitumor Activity. Mini Rev Med Chem. 2018 May 16. doi: 10.2174/1389557518666180516163539. [Epub ahead of print] PubMed PMID: 29769005.

10: Long L, Wu S, Sun J, Wang J, Zhang H, Qi G. Effects of octacosanol extracted from rice bran on blood hormone levels and gene expressions of glucose transporter protein-4 and adenosine monophosphate protein kinase in weaning piglets. Anim Nutr. 2015 Dec;1(4):293-298. doi: 10.1016/j.aninu.2015.12.005. Epub 2015 Dec 30. PubMed PMID: 29767050; PubMed Central PMCID: PMC5940994.

11: Ayoub BM, Attia YM, Ahmed MS. Structural re-positioning, in silico molecular modelling, oxidative degradation, and biological screening of linagliptin as adenosine 3 receptor (ADORA3) modulators targeting hepatocellular carcinoma. J Enzyme Inhib Med Chem. 2018 Dec;33(1):858-866. doi: 10.1080/14756366.2018.1462801. PubMed PMID: 29768061.

12: El-Hashim AZ, Mathews S, Al-Shamlan F. Central adenosine A(1) receptors inhibit cough via suppression of excitatory glutamatergic and tachykininergic neurotransmission. Br J Pharmacol. 2018 May 16. doi: 10.1111/bph.14360. [Epub ahead of print] PubMed PMID: 29767468.

13: Liu CF, Ip JE, Cheung JW, Thomas G, Markowitz SM, Lerman BB. Utility of Pre-Induction Ventriculoatrial Response to Adenosine in the Diagnosis of Orthodromic Reciprocating Tachycardia. JACC Clin Electrophysiol. 2017 Mar;3(3):266-275. doi: 10.1016/j.jacep.2016.09.013. Epub 2016 Dec 21. PubMed PMID: 29759521.

14: Michaud GF, Kumar S. Catheter Ablation for Paroxysmal Atrial Fibrillation: Triggers and Thoughts Provoked by Adenosine. JACC Clin Electrophysiol. 2015 Jun;1(3):136-138. doi: 10.1016/j.jacep.2015.04.007. Epub 2015 May 1. PubMed PMID: 29759356.

15: Kuroi A, Miyazaki S, Usui E, Ichihara N, Kanaji Y, Takagi T, Iwasawa J, Nakamura H, Taniguchi H, Hachiya H, Iesaka Y. Adenosine-Provoked Atrial Fibrillation Originating From Non-Pulmonary Vein Foci: The Clinical Significance and Outcome After Catheter Ablation. JACC Clin Electrophysiol. 2015 Jun;1(3):127-135. doi: 10.1016/j.jacep.2015.02.020. Epub 2015 Apr 20. PubMed PMID: 29759355.

16: Marucci G, Santinelli C, Buccioni M, Navia AM, Lambertucci C, Zhurina A, Yli-Harja O, Volpini R, Kandhavelu M. Anticancer activity study of A(3) adenosine receptor agonists. Life Sci. 2018 May 13. pii: S0024-3205(18)30290-X. doi: 10.1016/j.lfs.2018.05.028. [Epub ahead of print] PubMed PMID: 29763615.

17: Westra J, Holm NR, Christiansen EH, Thim T. An augmented Pd/Pa response after contrast injection during intravenous adenosine-induced hyperemia. Coron Artery Dis. 2018 May 14. doi: 10.1097/MCA.0000000000000631. [Epub ahead of print] PubMed PMID: 29762146.

18: Liu G, Li SQ, Hu PP, Tong XY. Altered sarco(endo)plasmic reticulum calcium adenosine triphosphatase 2a content: Targets for heart failure therapy. Diab Vasc Dis Res. 2018 May 1:1479164118774313. doi: 10.1177/1479164118774313. [Epub ahead of print] PubMed PMID: 29762054.

19: Padilla KM, Quintanar-Setephano A, López-Vallejo F, Berumen LC, Miledi R, García-Alcocer G. Behavioral changes induced through adenosine A2A receptor ligands in a rat depression model induced by olfactory bulbectomy. Brain Behav. 2018 Apr 17;8(5):e00952. doi: 10.1002/brb3.952. eCollection 2018 May. PubMed PMID: 29761007; PubMed Central PMCID: PMC5943772.

20: Alabed S, Providência R, Chico TJA. Cochrane corner: adenosine versus intravenous calcium channel antagonists for supraventricular tachycardia. Heart. 2018 May 14. pii: heartjnl-2017-312909. doi: 10.1136/heartjnl-2017-312909. [Epub ahead of print] PubMed PMID: 29760241.

Explore Compound Types